Fmoc-Dbg-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-3-5-15-25(23(27)28,16-6-4-2)26-24(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22H,3-6,15-17H2,1-2H3,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQORNJHCFWMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601211802 | |

| Record name | 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218926-48-8 | |

| Record name | 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218926-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Incorporation of Fmoc-Dbg-OH in Modern Peptide Science: A Technical Guide

Abstract

In the landscape of innovative peptide therapeutics and advanced biomaterials, the use of non-proteinogenic amino acids is a cornerstone of progress. Among these, α,α-disubstituted amino acids represent a powerful tool for modulating peptide conformation, enhancing proteolytic stability, and fine-tuning biological activity. This technical guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-α,α-dibutylglycine (Fmoc-Dbg-OH), a sterically hindered building block gaining traction among researchers and drug development professionals. We will delve into its core chemical properties, molecular structure, and the nuanced considerations for its synthesis and incorporation into peptide sequences. This guide is intended to serve as a comprehensive resource, grounded in scientific principles and practical application, for scientists seeking to leverage the unique attributes of this compound in their research and development endeavors.

Introduction: The Rationale for Steric Hindrance in Peptide Design

The precise three-dimensional structure of a peptide is intrinsically linked to its biological function. Native peptides, composed of proteinogenic L-amino acids, often exhibit a high degree of conformational flexibility, which can be detrimental to their therapeutic potential, leading to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of α,α-disubstituted amino acids, such as α,α-dibutylglycine (Dbg), imposes significant conformational constraints on the peptide backbone. This steric hindrance can lock the peptide into a desired bioactive conformation, thereby enhancing its interaction with biological targets and improving its pharmacokinetic profile.[1][2]

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions compatible with a wide range of sensitive amino acid side chains.[3][4] The focus of this guide, this compound, combines the conformational control of a bulky, non-natural amino acid with the versatility of Fmoc-based synthesis.

Chemical Properties and Structure of this compound

This compound is a synthetic amino acid derivative characterized by the presence of two n-butyl groups on the α-carbon. This unique structural feature is the primary determinant of its chemical and physical properties.

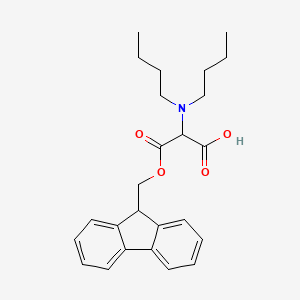

Molecular Structure

The systematic name for this compound is N-(9-Fluorenylmethoxycarbonyl)-α,α-dibutylglycine. Its structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 218926-48-8 | [5][6] |

| Molecular Formula | C₂₅H₃₁NO₄ | [5][6] |

| Molecular Weight | 409.52 g/mol | [6] |

| Appearance | White to off-white powder | Supplier Data |

| Solubility | Soluble in DMF, NMP, DCM | General knowledge of Fmoc-amino acids |

Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons between ~7.2-7.8 ppm and the CH and CH₂ protons of the fluorenylmethoxy group between ~4.2-4.5 ppm), the butyl chains (a series of multiplets between ~0.8-1.8 ppm), and the acidic proton of the carboxylic acid (a broad singlet at >10 ppm, often not observed).

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the Fmoc and carboxylic acid groups (~170-180 ppm), the aromatic carbons of the fluorenyl group (~120-145 ppm), the α-carbon, and the carbons of the butyl chains.

-

Mass Spectrometry (MS): The expected mass for the [M+H]⁺ ion would be approximately 410.23 m/z.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the urethane and carboxylic acid (~1680-1750 cm⁻¹), and N-H bending (~1510-1540 cm⁻¹).

Synthesis of this compound

The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through established methods for the preparation of α,α-disubstituted and N-Fmoc protected amino acids.[7][8] A plausible synthetic route is outlined below.

Caption: Plausible synthetic workflow for this compound.

General Synthetic Protocol

-

Dialkylation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide, followed by reaction with two equivalents of n-butyl bromide to yield diethyl dibutylmalonate.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to dibutylmalonic acid using a strong base like potassium hydroxide, followed by acidification. Subsequent heating leads to decarboxylation to afford α,α-dibutylacetic acid.

-

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, typically via the corresponding acyl chloride, which then undergoes a Curtius rearrangement upon heating to form an isocyanate.

-

Hydrolysis to the Amino Acid: The isocyanate is hydrolyzed under acidic or basic conditions to yield α,α-dibutylglycine.

-

Fmoc Protection: The free amino acid is then protected with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate), under basic conditions to yield the final product, this compound.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain presents a significant challenge due to the steric hindrance imposed by the two butyl groups at the α-carbon.[9][10] Standard coupling conditions may result in low yields and incomplete reactions. Therefore, specialized protocols are required to achieve efficient amide bond formation.

Recommended Coupling Strategies

Caption: Recommended strategies for coupling sterically hindered this compound.

Detailed Experimental Protocol for Coupling

The following protocol is a generalized approach for the coupling of sterically hindered amino acids and should be optimized for each specific sequence.

-

Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a high-efficiency coupling reagent such as HATU (2.9-4.5 equivalents) in DMF. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, microwave-assisted synthesis can significantly enhance the reaction rate and yield.[9]

-

Monitoring and Double Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling (double coupling) should be performed with a fresh solution of activated this compound.

-

Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

Impact of Dibutylglycine on Peptide Properties

The incorporation of Dbg into a peptide sequence can profoundly influence its structural and biological characteristics.

-

Conformational Rigidity: The bulky dibutyl side chains restrict the rotational freedom around the φ and ψ backbone dihedral angles, forcing the peptide into a more defined conformation. Depending on the surrounding sequence, Dbg can promote the formation of β-turns or helical structures.[1]

-

Proteolytic Stability: The steric bulk of the Dbg residue can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Modulation of Bioactivity: By constraining the peptide into a specific conformation, the Dbg residue can enhance its binding affinity and selectivity for its biological target. Conversely, it can also lead to a loss of activity if the induced conformation is not optimal for receptor binding. The effect on bioactivity is highly context-dependent and must be empirically determined for each peptide.[1][11]

Conclusion

This compound is a valuable and specialized building block for peptide chemists and drug discovery scientists. Its ability to impart significant steric hindrance and conformational rigidity offers a powerful strategy for optimizing the therapeutic potential of peptides. While its incorporation requires careful consideration of coupling conditions due to its bulky nature, the use of advanced coupling reagents and techniques such as microwave-assisted synthesis can overcome these challenges. The strategic placement of Dbg residues can lead to peptides with enhanced stability, improved receptor binding, and ultimately, greater therapeutic efficacy. As the demand for novel and more effective peptide-based drugs continues to grow, the use of unique building blocks like this compound will undoubtedly play an increasingly important role in the future of peptide science.

References

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). This compound [218926-48-8]. Retrieved from [Link]

-

Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Clark, J. R., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 597–611. [Link]

-

Cavelier, F., et al. (2002). Influence of silaproline on peptide conformation and bioactivity. Journal of the American Chemical Society, 124(12), 2917–2923. [Link]

-

Bernardim, B., et al. (2019). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 21(1), 157–161. [Link]

-

Rush, J. S., & Bertozzi, C. R. (2006). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(13), 4984–4987. [Link]

-

Yang, Y., et al. (2019). Amino acid side chains affect the bioactivity of designed short peptide amphiphiles. Journal of Materials Chemistry B, 7(2), 233–241. [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199. [Link]

-

Di Gioia, M. L., et al. (2007). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 63(4), 814–819. [Link]

-

Aapptec Peptides. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES. Retrieved from [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(9), 583–593. [Link]

-

Olma, A., et al. (2003). The biological consequences of replacing hydrophobic amino acids in deltorphin I with amphiphilic alpha-hydroxymethylamino acids. Journal of Peptide Science, 9(5), 328–335. [Link]

-

Liu, Y., & Li, C. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 1-17. [Link]

Sources

- 1. Amino acid side chains affect the bioactivity of designed short peptide amphiphiles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scienmag.com [scienmag.com]

- 7. An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 10. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-α,α-Dibutylglycine for Advanced Peptide Chemistry

A Senior Application Scientist's Field-Proven Perspective on a Unique Sterically Hindered Amino Acid

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Value of Steric Hindrance in Peptide and Peptidomimetic Design

In the landscape of modern drug discovery and materials science, the rational design of peptides and peptidomimetics with precisely controlled three-dimensional structures is of paramount importance. Native peptides, while exhibiting a vast array of biological activities, are often plagued by metabolic instability and conformational flexibility, limiting their therapeutic potential. The introduction of non-canonical amino acids, particularly α,α-disubstituted variants, has emerged as a powerful strategy to overcome these limitations. By replacing the α-hydrogen with a second substituent, the conformational freedom of the peptide backbone is significantly restricted, predisposing the molecule to adopt well-defined secondary structures such as β-turns and helices[1][2].

This guide focuses on a particularly intriguing member of this class: Fmoc-α,α-dibutylglycine (Fmoc-Dbg-OH). The two butyl chains at the α-carbon introduce significant steric bulk, which profoundly influences not only the local conformation but also the overall architecture and properties of the resulting peptide. For researchers, scientists, and drug development professionals, understanding the nuances of incorporating such a sterically demanding building block is critical for unlocking its full potential in creating novel therapeutics and advanced materials. This document provides a comprehensive technical overview of Fmoc-α,α-dibutylglycine, from its fundamental properties and synthesis to its strategic application in peptide science, grounded in both theoretical principles and practical, field-proven insights.

Physicochemical Properties of Fmoc-α,α-Dibutylglycine

Fmoc-α,α-dibutylglycine is a white to off-white powder, a derivative of the non-proteinogenic amino acid α,α-dibutylglycine, with the α-amino group protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is central to its application in modern solid-phase peptide synthesis (SPPS)[3].

Below is a summary of its key physicochemical characteristics:

| Property | Value | Source/Method |

| Chemical Formula | C₂₅H₃₁NO₄ | [4] |

| Molecular Weight | 409.5 g/mol | [4] |

| Appearance | White to off-white powder | General observation for Fmoc-amino acids |

| Solubility | Soluble in common organic solvents used in SPPS such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | Inferred from standard SPPS practices |

| Melting Point | Data not available in the searched literature. Expected to be a sharp melting point for a pure crystalline solid. |

The structure of Fmoc-α,α-dibutylglycine is depicted below:

Figure 2: Plausible synthetic route for α,α-dibutylglycine.

Step-by-Step Conceptual Protocol:

-

Strecker Reaction: 5-Nonanone is reacted with sodium cyanide and ammonium chloride in a suitable solvent (e.g., aqueous ammonia/methanol). This reaction forms the corresponding α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then subjected to vigorous acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding α,α-dibutylglycine.

-

Purification: The crude amino acid is purified, typically by recrystallization or ion-exchange chromatography.

Fmoc Protection of α,α-Dibutylglycine

Once the α,α-dibutylglycine is obtained, the α-amino group is protected using a standard Fmoc protection protocol.

Step-by-Step Protocol:

-

Dissolution: Dissolve α,α-dibutylglycine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Basification: Add a base, such as sodium carbonate or sodium bicarbonate, to the solution to deprotonate the amino group and facilitate the reaction.

-

Fmocylation: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable organic solvent (e.g., 1,4-dioxane) to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, perform an aqueous workup to remove water-soluble byproducts. The crude Fmoc-α,α-dibutylglycine is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Incorporation of Fmoc-α,α-Dibutylglycine in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-α,α-dibutylglycine into a growing peptide chain on a solid support presents a significant challenge due to the steric hindrance posed by the two butyl groups at the α-carbon. Standard coupling conditions are often insufficient to achieve complete and efficient amide bond formation. Therefore, optimized protocols employing more potent coupling reagents and reaction conditions are necessary.

Challenges in Coupling

The primary challenge is the reduced accessibility of the carboxyl group for activation and the subsequent nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide. This steric hindrance can lead to:

-

Incomplete couplings: Resulting in deletion sequences in the final peptide product.

-

Slow reaction kinetics: Requiring extended coupling times.

-

Side reactions: Such as the formation of truncated peptides.

Optimized Coupling Protocol

To overcome these challenges, a double-coupling strategy with a potent activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.

Step-by-Step SPPS Coupling Protocol for Fmoc-α,α-Dibutylglycine:

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

First Coupling:

-

In a separate vessel, pre-activate Fmoc-α,α-dibutylglycine (3-5 equivalents relative to the resin loading) with HATU (2.85-4.75 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for at least 2 hours at room temperature with agitation.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Second Coupling (Recommended): Repeat the coupling step (step 4) with a fresh solution of activated Fmoc-α,α-dibutylglycine to ensure the reaction goes to completion.

-

Washing: After the second coupling, wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3 times) to remove any unreacted reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF) for 10-15 minutes.

-

Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Figure 3: SPPS workflow for the incorporation of Fmoc-α,α-dibutylglycine.

Characterization of Peptides Containing α,α-Dibutylglycine

The successful synthesis and purity of peptides incorporating α,α-dibutylglycine must be confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of peptides.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl chains, typically in the aliphatic region (δ 0.8-1.5 ppm). The absence of a proton signal at the α-carbon is a key indicator of successful incorporation.

-

¹³C NMR: The carbon NMR spectrum will display a quaternary carbon signal for the α-carbon, and distinct signals for the carbons of the butyl chains.

While specific NMR data for Fmoc-α,α-dibutylglycine was not found in the searched literature, the expected chemical shifts can be predicted based on similar structures.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide. High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) can provide highly accurate mass measurements, confirming the elemental composition and the successful incorporation of the α,α-dibutylglycine residue. Fragmentation analysis (MS/MS) can be used to verify the peptide sequence.

Impact on Peptide Structure and Function

The incorporation of α,α-dibutylglycine has a profound and predictable impact on the conformational properties of a peptide.

Induction of β-Turn Conformations

X-ray crystallography studies on model peptides containing α,α-di-n-butylglycine have demonstrated its strong propensity to induce β-turn conformations.[1] Specifically, it has been shown to favor distorted type II β-turns, where the α,α-dibutylglycine residue occupies the i+1 position of the turn. This conformational constraint is a direct consequence of the steric bulk of the two butyl groups, which restricts the allowable φ and ψ dihedral angles of the peptide backbone.

Figure 4: The causal relationship between the steric hindrance of α,α-dibutylglycine and the induction of defined secondary structures.

Modulation of Biological Activity

By forcing a peptide into a specific bioactive conformation, the incorporation of α,α-dibutylglycine can lead to:

-

Enhanced Receptor Binding: A more rigid peptide that better mimics the conformation of the endogenous ligand can exhibit higher affinity and selectivity for its target receptor.

-

Improved Metabolic Stability: The steric hindrance around the peptide backbone can shield the amide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

Applications in Drug Discovery and Development

The unique properties of Fmoc-α,α-dibutylglycine make it a valuable tool in the design of novel peptide-based therapeutics.

Development of Antimicrobial Peptides

Antimicrobial peptides (AMPs) often adopt amphipathic helical or β-sheet structures to disrupt bacterial membranes. The incorporation of α,α-dibutylglycine can be used to stabilize these structures and enhance their antimicrobial potency. The increased hydrophobicity imparted by the butyl groups can also contribute to improved membrane interaction. While specific examples utilizing α,α-dibutylglycine were not found in the searched literature, the principles of using sterically hindered amino acids to enhance the activity of AMPs are well-established.

Peptidomimetics for Metabolic Diseases

Peptide hormones play a crucial role in regulating metabolism, and their mimetics are important therapeutic targets for conditions like diabetes and obesity. The conformational control offered by α,α-dibutylglycine can be exploited to develop potent and stable agonists or antagonists of metabolic receptors. For instance, a glycine-based tripeptide, DT-109, has shown promise in treating nonalcoholic fatty liver disease in animal models, highlighting the therapeutic potential of modified amino acid-containing peptides in metabolic disorders.[5] While this example does not specifically use dibutylglycine, it underscores the validity of the approach.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Fmoc-α,α-dibutylglycine was not available in the conducted searches, general safety precautions for handling Fmoc-protected amino acids, which are typically fine powders, should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.

-

Respiratory Protection: Use a dust mask or work in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder.

-

Handling: Avoid generating dust. In case of spills, clean up using appropriate methods to prevent dust dispersal.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Fmoc-α,α-dibutylglycine is a powerful and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its significant steric bulk presents challenges in solid-phase peptide synthesis that can be overcome with optimized coupling protocols. The reward for navigating these synthetic complexities is the ability to rationally design peptides with enhanced structural definition, metabolic stability, and biological activity. For researchers at the forefront of drug discovery and materials science, a thorough understanding of the principles and practices outlined in this guide is essential for harnessing the full potential of this unique and valuable chemical tool.

References

- Bardi, A., Formaggio, F., Crisma, M., Toniolo, C., & Benedetti, E. (1995). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. International journal of peptide and protein research, 45(4), 365–372.

- Pavone, V., Lombardi, A., Maglio, O., Isernia, C., Pedone, C., Benedetti, E., Altmann, E., & Mutter, M. (1991). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. Biopolymers, 31(6), 637–641.

- BenchChem. (2025). Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH. BenchChem Technical Support.

- AAPPTec, LLC. (n.d.).

- AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-2-(Fmoc-amino)-hex-5-enoic acid.

- Toniolo, C., Crisma, M., Bonora, G. M., Klajc, B., Lelj, F., Grimaldi, P., Rosa, A., Polinelli, S., Boesten, W. H., Meijer, E. M., & et al. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides. International journal of peptide and protein research, 38(3), 242–252.

- AAPPTec, LLC. (n.d.).

- Anaspec, Inc. (2021, February 17). Safety Data Sheet (SDS): Fmoc - L - α - t - butylglycine.

- Pavone, V., Lombardi, A., Saviano, M., De Simone, G., Nastri, F., Maglio, O., Omote, Y., Yamanaka, Y., & Yamada, T. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161–168.

- Damodharan, L., Mohanraja, K., Kotha, S., Durani, S., & Pattabhi, V. (2001). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Biopolymers, 59(5), 330–338.

- Sabatino, G., Mola, M. G., & Papini, A. M. (2012). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 17(9), 10458–10474.

- Thermo Fisher Scientific. (2025, September 16).

- Chem-Impex International Inc. (n.d.). (S)-Fmoc-2-amino-6-(Boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid.

- AAPPTec. (n.d.).

- J&K Scientific. (n.d.). (S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid.

- Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.

- AAPPTec. (n.d.). This compound [218926-48-8].

- Chem-Impex International Inc. (n.d.). Fmoc-diethylglycine.

- ChemicalBook. (n.d.). Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.

- Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC...

- PubChem. (n.d.). (2R)-2-amino-2-butyl-5-methylhexanoic acid.

- Casey, J., Mor-An, Y., & O'Connor, K. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied microbiology and biotechnology, 102(1), 227–238.

- de Graaf, R. A., & Behar, K. L. (2014). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Analytical chemistry, 86(1), 363–370.

- Wakisaka, A., Ueno, H., & Nishikawa, K. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules (Basel, Switzerland), 26(21), 6433.

- Google Patents. (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.

- Kim, H., Kim, M., Kim, S., Kim, H., & Lee, J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20288.

- Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.

- de Faria, A. R., dos Santos, G. S., de Souza, A. C. C., de Oliveira, D. N., de Carvalho, M. A., de Almeida, M. V., & de Oliveira, L. D. (2024). Antimicrobial Potency of Fmoc-Phe-Phe Dipeptide Hydrogels with Encapsulated Porphyrin Chromophores Is a Promising Alternative in Antimicrobial Resistance. International journal of molecular sciences, 25(4), 2297.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 837-847.

- Liu, G. (2003). Metabolic Diseases Drug Discovery World Summit. Expert opinion on emerging drugs, 8(2), 577–582.

- Li, C., Li, S., Li, C., Zhang, T., Wang, L., Wang, Q., & Song, L. (2023). Heterologous Expression and Antimicrobial Targets of a Novel Glycine-Rich Antimicrobial Peptide from Artemia franciscana. International journal of molecular sciences, 24(21), 15911.

- University of Michigan. (2023, April 11). Drug Candidate for Fatty Liver Disease Shows Promise in Animal Models. Technology Networks.

- Kalgutkar, A. S., Dalvie, D. K., Obach, R. S., & Smith, D. A. (2012). Metabolism-guided drug design.

- Drug Hunter. (n.d.). Metabolic Disease.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Rush, J. S., & Bertozzi, C. R. (2006). An alpha-formylglycine building block for fmoc-based solid-phase peptide synthesis. Organic letters, 8(1), 131–134.

- da Silva, J., de F. O. da Costa, J., de Almeida, R. N., de Freitas, A. C., & de Oliveira, L. D. (2019). Multi-Target Drugs Against Metabolic Disorders. Current drug targets, 20(2), 199–213.

Sources

- 1. beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. technologynetworks.com [technologynetworks.com]

An In-depth Technical Guide on the Role of Sterically Hindered Amino Acids in Peptide Design

Abstract

The strategic incorporation of sterically hindered amino acids, particularly α,α-disubstituted amino acids, has emerged as a cornerstone of modern peptide design, offering unparalleled control over peptide conformation, stability, and biological activity. These non-proteinogenic amino acids introduce significant local conformational constraints, guiding the peptide backbone into well-defined secondary structures such as helices and turns. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, synthesis, and application of sterically hindered amino acids. We will delve into the causality behind their conformational effects, provide detailed protocols for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and explore their profound impact on enhancing proteolytic stability and modulating biological function. The content is grounded in authoritative scientific literature, complete with detailed methodologies and data visualization to empower researchers in harnessing the full potential of these powerful molecular tools.

Introduction: The Conformational Imperative in Peptide Science

Peptides, with their high specificity and low off-target toxicity, represent a burgeoning class of therapeutics. However, their clinical utility is often hampered by two intrinsic liabilities: conformational flexibility and susceptibility to proteolytic degradation.[1] A flexible peptide backbone can adopt a multitude of conformations in solution, only a fraction of which may be biologically active. This conformational entropy can lead to reduced receptor affinity and selectivity. Furthermore, native peptides composed of L-amino acids are rapidly cleared by proteases in vivo, resulting in short biological half-lives.[1][2]

Sterically hindered amino acids, defined by the replacement of the α-hydrogen with an alkyl group or other substituents, offer a robust solution to these challenges.[3][4] By restricting the permissible dihedral angles (φ and ψ) of the peptide backbone, these residues enforce specific local geometries, pre-organizing the peptide into a bioactive conformation and shielding it from enzymatic attack.[5][6] This guide will explore the foundational principles and practical applications of these unique building blocks.

The Foundation: Understanding α,α-Disubstituted Amino Acids

The most common and well-studied class of sterically hindered residues are the α,α-disubstituted amino acids (ααAAs). The substitution of the α-hydrogen creates a quaternary α-carbon, which fundamentally alters the conformational landscape of the peptide backbone.[3][7]

Defining Conformational Space: The Ramachandran Plot

The conformational freedom of a standard amino acid residue is visualized on a Ramachandran plot, which maps the allowed φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N) torsional angles. For L-alanine, for instance, large regions corresponding to α-helices and β-sheets are accessible. However, for an ααAA like α-aminoisobutyric acid (Aib), the presence of two methyl groups at the α-carbon dramatically restricts the allowed φ/ψ space to regions corresponding to helical conformations (both right-handed and left-handed).[5]

Common Examples and Their Structural Propensities

The choice of α,α-disubstituted amino acid allows for precise control over the resulting secondary structure.

| Amino Acid | Abbreviation | α-Substituents | Preferred Conformation(s) |

| α-Aminoisobutyric acid | Aib | Two methyl groups | 3₁₀-helix, α-helix[4] |

| Diethylglycine | Deg | Two ethyl groups | Fully extended C₅ conformation[4] |

| Dipropylglycine | Dpg | Two propyl groups | Fully extended C₅ conformation[4] |

| (S)-α-Methyl-Phenylalanine | (S)-α-Me-Phe | One methyl, one benzyl | Right-handed helix[8] |

| (R)-α-Methyl-Phenylalanine | (R)-α-Me-Phe | One methyl, one benzyl | Left-handed helix[8] |

As the table illustrates, even subtle changes in the α-substituents can have a profound impact. While the achiral Aib residue strongly promotes helical structures, increasing the bulk of the alkyl groups, as in Diethylglycine (Deg), shifts the preference to a fully extended conformation.[4] Furthermore, the chirality of the α-carbon in residues like α-methylated amino acids can be used to dictate the screw-sense (right-handed vs. left-handed) of the resulting helix.[3][4]

The Strategic Advantage: Enhanced Proteolytic Stability

One of the most significant benefits of incorporating sterically hindered amino acids is the dramatic increase in resistance to proteolytic degradation.[1][9]

Mechanism of Protease Resistance

Proteases are highly specific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids.[2] The introduction of a quaternary α-carbon at or near the cleavage site provides a powerful defense mechanism through two primary effects:

-

Steric Shielding: The bulky α-substituents physically block the approach of the protease and prevent the peptide backbone from adopting the required extended conformation to fit into the enzyme's active site.

-

Conformational Rigidity: By locking the local conformation, ααAAs prevent the peptide from being distorted and manipulated by the protease's catalytic machinery.

This strategy is often more effective than single-point modifications like D-amino acid substitution, as the steric bulk can protect adjacent peptide bonds from cleavage as well.[2][10]

Synthesis and Incorporation: A Practical Guide

The successful synthesis of peptides containing sterically hindered amino acids requires specialized strategies, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).[11][12] The primary challenge lies in overcoming the steric hindrance during the peptide bond formation (coupling) step.[13][14]

The Challenge of Coupling

In standard Fmoc/tBu-based SPPS, an activated Fmoc-protected amino acid is coupled to the N-terminus of the growing peptide chain on a solid support.[15][16] When either the incoming amino acid or the N-terminal residue is an ααAA, the steric bulk surrounding the reacting centers (the carboxyl group and the amino group) can significantly slow down the coupling reaction, leading to incomplete acylation and deletion sequences.[5][14]

Recommended Protocol: SPPS of a Hindered Peptide

This protocol outlines the key steps and considerations for incorporating a sterically hindered amino acid, such as Dbg (Cα,α-dibenzylglycine), into a peptide sequence.[5]

Materials:

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-protected amino acids (standard and hindered)

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[11][15]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.[11]

-

Standard Amino Acid Coupling: For standard amino acids, pre-activate a 4-fold molar excess of the Fmoc-amino acid with 3.98 eq. of HATU and 8 eq. of DIEA in DMF for 1-2 minutes. Add this solution to the resin and couple for 1-2 hours.

-

Hindered Amino Acid Coupling:

-

To a Hindered N-terminus: Coupling a standard amino acid onto a sterically hindered N-terminus (e.g., -Dbg-Resin) is exceptionally difficult.[5] Standard uronium/phosphonium salt reagents may fail.

-

Recommended Method: Use a pre-formed symmetrical anhydride. Dissolve a 10-fold molar excess of the incoming Fmoc-amino acid in dichloromethane (DCM) and add a 5-fold molar excess of DIC. Stir for 10 minutes, filter, and evaporate the solvent. Re-dissolve the anhydride in a nonpolar solvent mixture (e.g., 9:1 DCE:DMF) and add to the resin. Couple for 4-12 hours.[5]

-

Coupling a Hindered Amino Acid: To couple a hindered amino acid (e.g., Fmoc-Dbg-OH) to a standard peptide chain, use a standard HATU activation but increase the coupling time to 2-4 hours and consider double coupling (repeating the coupling step).

-

-

Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove all excess reagents.

-

Iteration: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Cleavage and Deprotection: After the sequence is complete, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity by mass spectrometry.

Characterization and Analysis

Confirming the structural consequences of incorporating hindered amino acids is crucial. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[17]

-

NMR Spectroscopy: In solution, 2D NMR techniques like NOESY can reveal through-space proton-proton interactions that are characteristic of specific secondary structures (e.g., sequential i to i+1NH-NH NOEs in a 3₁₀-helix). This provides invaluable information on the peptide's solution-state conformation.[17][18]

-

X-ray Crystallography: For peptides that can be crystallized, X-ray diffraction provides an atomic-resolution picture of the solid-state structure.[19] This is the gold standard for unequivocally determining bond angles and conformations, offering definitive proof of the structure-inducing properties of the hindered residue.[8][20]

Both techniques are highly complementary. NMR provides insights into the dynamic nature of the peptide in solution, while crystallography offers a precise, static snapshot of the preferred conformation.[19]

Conclusion and Future Outlook

Sterically hindered amino acids are more than just passive building blocks; they are powerful tools for molecular engineering. By providing exquisite control over peptide backbone conformation, they enable the design of peptides with enhanced proteolytic stability, higher receptor affinity, and improved selectivity. The synthetic challenges associated with their incorporation are being overcome by the development of novel coupling reagents and optimized protocols.[13][14][21] As our understanding of the relationship between structure and function deepens, the strategic application of sterically hindered amino acids will continue to be a driving force in the development of next-generation peptide therapeutics, advanced biomaterials, and novel catalysts.[6]

References

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. Available at: [Link]

-

Tanaka, M. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]

-

Aurelio, L., et al. (2002). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry, 67(15), 5267-5274. Available at: [Link]

-

Thieme. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link]

-

Scienmag. (2024). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. Available at: [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(14), 5301-5304. Available at: [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

-

Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Cα-tetrasubstitution). Chemistry, 7(18), 3961-3972. Available at: [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]

-

Paterson, Y., et al. (1981). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 20(7), 1547-1564. Available at: [Link]

-

Liu, M., et al. (2012). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Protein Science, 21(5), 659-669. Available at: [Link]

-

Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 4(11), 862-865. Available at: [Link]

-

Be, C., et al. (1992). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 89(7), 2649-2653. Available at: [Link]

-

Vlieghe, P., et al. (2018). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Journal of Medicinal Chemistry, 61(17), 7407-7419. Available at: [Link]

-

Folkers, P. J. M., et al. (2005). NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins. Journal of Structural and Functional Genomics, 6(2-3), 199-209. Available at: [Link]

-

Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Chimia, 57(12), 821-825. Available at: [Link]

-

Apostolopoulos, V., et al. (2020). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 25(10), 2346. Available at: [Link]

-

Rhodes, G. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. University of Southern Maine. Available at: [Link]

-

Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216. Available at: [Link]

-

Donnelly, P. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2321. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 14. scienmag.com [scienmag.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. bachem.com [bachem.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. people.bu.edu [people.bu.edu]

- 21. semanticscholar.org [semanticscholar.org]

Introduction: The Strategic Value of Steric Hindrance

An In-depth Technical Guide to Nα-Fmoc-α,α-dibutylglycine (Fmoc-Dbg-OH)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the core properties, strategic applications, and synthetic protocols for Nα-Fmoc-α,α-dibutylglycine (this compound). We will delve into the causality behind its use as a specialized building block in peptide science, offering field-proven insights into its role in modifying peptide structure and function.

In the landscape of peptide synthesis, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel peptides with enhanced therapeutic properties. This compound is a derivative of glycine, the simplest amino acid, but with a significant modification: the two hydrogen atoms on its α-carbon are replaced by two butyl chains. This α,α-disubstitution introduces substantial steric bulk, fundamentally altering the conformational landscape of a peptide chain.

The primary utility of this compound lies in its function as a potent conformational director. Its integration into a peptide sequence restricts the rotational freedom around the peptide backbone, compelling it to adopt specific secondary structures, such as β-turns or helical folds. This structural rigidity can lead to peptides with increased metabolic stability, enhanced receptor binding affinity, and improved bioavailability. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for its use in modern Solid-Phase Peptide Synthesis (SPPS), allowing for its controlled, stepwise incorporation into a growing peptide chain under mild, base-labile deprotection conditions.[1][2]

Core Molecular Properties of this compound

A precise understanding of the fundamental physicochemical properties of this compound is critical for its effective application in synthesis and downstream analysis. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Synonym | N-Fmoc-alpha,alpha-dibutylglycine | [3] |

| Molecular Formula | C₂₅H₃₁NO₄ | [3][4] |

| Molecular Weight | 409.6 g/mol | [3][4] |

| CAS Number | 218926-48-8 | [3][4] |

| Appearance | Typically a white to off-white solid | General Knowledge |

The structure consists of a central α-carbon bonded to a carboxylic acid group, an Fmoc-protected amino group, and two n-butyl side chains. This unique α,α-disubstituted structure is the source of its profound impact on peptide conformation.

Scientific Rationale and Applications in Peptide Design

The decision to incorporate a sterically hindered amino acid like this compound is driven by specific objectives in peptide and drug design.

The Role of the Fmoc Protecting Group

The Fmoc group is the cornerstone of the most widely used orthogonal protection strategy in SPPS.[5] Its defining characteristic is its stability in acidic conditions while being readily cleaved by a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] This orthogonality is crucial because it allows for the selective deprotection of the N-terminal amine for chain elongation without disturbing the acid-labile protecting groups commonly used for amino acid side chains (e.g., tBu, Boc, Trt).[2] This methodical approach ensures the precise construction of complex peptide sequences.[1]

Causality: Why Incorporate α,α-Dibutylglycine?

The introduction of Dbg into a peptide sequence is a deliberate design choice to enforce conformational constraints.

-

Induction of Specific Secondary Structures: The steric bulk of the two butyl groups severely restricts the possible values of the Ramachandran angles (φ and ψ) of the peptide backbone at the point of incorporation. This forces the peptide chain to adopt well-defined secondary structures, often promoting the formation of turns or helices in regions that might otherwise be flexible.

-

Enhanced Enzymatic Stability: Natural peptides, composed of L-amino acids, are often rapidly degraded by proteases in vivo. The presence of a non-natural, sterically bulky residue like Dbg can effectively shield adjacent peptide bonds from enzymatic cleavage.[2] This increased resistance to proteolysis extends the peptide's half-life, a critical factor for therapeutic efficacy.

-

Peptidomimetic Design: this compound is a valuable tool in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. By locking a peptide into its bioactive conformation, the Dbg residue can enhance binding affinity to its biological target.

Experimental Workflow: Incorporation of this compound via SPPS

The following section details a standardized protocol for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer. This protocol is a self-validating system, with checkpoints to ensure the completion of each critical step.

General Fmoc-SPPS Cycle

The overall workflow for extending a peptide chain by one amino acid residue using Fmoc chemistry is a cyclical process. The diagram below illustrates the key stages.

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Step-by-Step Protocol

Prerequisites: A solid support resin (e.g., Rink Amide, Wang) with the initial amino acid or peptide chain attached and the N-terminal amine protected with an Fmoc group.

-

Resin Swelling:

-

Transfer the peptide-resin to the reaction vessel.

-

Wash and swell the resin with DMF for at least 30-60 minutes to ensure optimal accessibility of reactive sites.[8]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes. Drain and repeat once. This step cleaves the Fmoc group, exposing the free N-terminal amine.[9]

-

Rationale: The basicity of piperidine facilitates the E1cB elimination mechanism that removes the fluorenyl-based group, liberating the primary amine for the subsequent coupling reaction.

-

-

Washing:

-

Thoroughly wash the resin to remove all traces of piperidine and the cleaved Fmoc-adduct. A typical wash cycle is 5-7 repetitions with DMF.

-

Trustworthiness Check: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of the free primary amine, validating the success of the deprotection step.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve this compound (e.g., 3-5 equivalents) and a coupling agent like HBTU or HATU (equivalents matching the amino acid) in DMF. Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling agent).[9]

-

Allow the mixture to pre-activate for 3-5 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Expertise Insight: Due to the significant steric hindrance of this compound, the coupling reaction will be slower than for standard amino acids. It is crucial to extend the coupling time (e.g., 2-4 hours) or employ a more potent coupling reagent like HATU to ensure the reaction goes to completion.[9] Double coupling (repeating the activation and coupling step) may be necessary.

-

-

Post-Coupling Wash:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove excess reagents and byproducts. A final wash with isopropanol (IPA) can aid in drying.

-

Trustworthiness Check: Perform a second Kaiser test. A negative result (clear or yellowish beads) indicates that all free amines have been successfully acylated, confirming a complete coupling reaction.

-

The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail containing Trifluoroacetic acid (TFA).

Conclusion

This compound is more than a simple building block; it is a strategic tool for imbuing peptides with desirable, non-natural properties. By leveraging its inherent steric bulk, researchers can rationally design peptides with enforced secondary structures, leading to enhanced stability and potentially greater biological activity. While its use requires special considerations during synthesis, namely extended coupling times, the resulting access to novel peptide architectures provides a powerful advantage in the fields of chemical biology and drug discovery. A thorough understanding of the principles outlined in this guide will empower scientists to effectively utilize this compound to advance their research objectives.

References

- Aapptec Peptides. (n.d.). This compound [218926-48-8].

- Protheragen. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Asp-OH: Key for Efficient Peptide Synthesis & Drug Discovery.

- BenchChem. (2025). The Foundational Role of Fmoc-Gly-OH in Modern Peptide Synthesis.

- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- LifeTein®. (n.d.). Basic Peptides synthesis introduction.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5). Published by John Wiley & Sons, Ltd.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lifetein.com [lifetein.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]

An In-Depth Technical Guide to α,α-Disubstituted Amino Acids in Peptides

Introduction: Engineering Peptides Beyond Nature's Toolkit

In the landscape of peptide science and drug development, the quest for molecules with enhanced stability, predictable structure, and improved therapeutic profiles is paramount. While the 20 proteinogenic amino acids offer a vast combinatorial space, their inherent conformational flexibility and susceptibility to proteolysis often limit their therapeutic potential. This guide delves into a powerful class of non-proteinogenic building blocks—α,α-disubstituted amino acids (ααAAs)—that provide a robust solution to these challenges.

Unlike their natural counterparts, which possess a hydrogen atom at the α-carbon, ααAAs feature two substituents at this position.[1] This seemingly simple modification has profound stereochemical consequences, severely restricting the conformational freedom of the peptide backbone.[1][2] The most studied and archetypal member of this class is α-aminoisobutyric acid (Aib), which contains a gem-dimethyl group at the α-carbon.[3] The incorporation of Aib and other ααAAs into peptide sequences is a field-proven strategy to induce stable helical structures, enhance resistance to enzymatic degradation, and ultimately, design peptides with superior drug-like properties.[3][4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, practical methodologies, and cutting-edge applications of α,α-disubstituted amino acids. We will explore the physicochemical basis for their unique behavior, detail their synthesis and incorporation into peptides, and showcase their transformative impact on medicinal chemistry.

The Physicochemical Foundation: The Thorpe-Ingold Effect in Action

The defining characteristic of ααAAs is the presence of two non-hydrogen substituents on the α-carbon, which creates a chiral quaternary center (unless the substituents are identical, as in Aib).[2] This gem-disubstitution invokes a classic principle in organic chemistry: the Thorpe-Ingold effect , or gem-disubstituent effect.[6][7]

Originally described to explain accelerated rates of cyclization, the effect posits that the presence of two bulky groups on a single carbon atom compresses the bond angle between them.[6][7][8] To relieve this steric strain, the adjacent bond angle—in this case, the N-Cα-C' angle of the peptide backbone—is compressed. This compression dramatically restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds.[9] While a standard amino acid like Alanine can access broad regions of the Ramachandran plot, an ααAA like Aib is largely confined to the helical regions (φ ≈ ±57°, ψ ≈ ±47°).[9]

Caption: Thorpe-Ingold effect on the peptide backbone.

This inherent rigidity is a cornerstone of their utility. By pre-organizing the peptide backbone into a specific conformation, ααAAs reduce the entropic penalty associated with binding to a biological target, which can lead to enhanced binding affinity.[3][10]

Sculpting Peptides: The Impact on Secondary Structure

The most significant consequence of incorporating ααAAs is their potent ability to induce and stabilize helical secondary structures.[3][11] Due to the severe restrictions on their φ and ψ angles, these residues act as powerful helix nucleators.[12]

The 3₁₀-Helix vs. the α-Helix

While the α-helix is the most recognized helical structure in proteins, peptides rich in ααAAs, particularly Aib, show a strong preference for forming a 3₁₀-helix .[4][11][13][14] A 3₁₀-helix is tighter, thinner, and more elongated than an α-helix.[15][16] The distinction lies in their hydrogen-bonding pattern:

-

α-Helix: A hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+4.

-

3₁₀-Helix: A hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+3.[16]

This i to i+3 pattern creates a repeating series of β-turns.[16] The steric interactions from the gem-disubstituents on the α-carbon make the 3₁₀-helical geometry energetically more favorable than the α-helix for these residues.[14] However, the final conformation can be a dynamic equilibrium between the two, influenced by sequence length, solvent, and the specific nature of the neighboring residues.[14][17]

Caption: Comparison of α-helix and 3₁₀-helix H-bonding patterns.

| Feature | 3₁₀-Helix | α-Helix |

| Residues per Turn | 3.0 | 3.6 |

| H-Bonding Pattern | C=O(i) → H-N(i+3) | C=O(i) → H-N(i+4) |

| H-Bond Ring Size | 10 atoms | 13 atoms |

| Pitch (Å per turn) | ~6.0 | ~5.4 |

| Appearance | Tighter, more elongated | Wider, more compact |

| Typical Inducer | Aib, ααAAs | Alanine, Leucine |

| Table 1. Comparison of key conformational parameters between 3₁₀- and α-helices.[16][18] |

Interestingly, the nature of the α-substituents matters. While α-methylated residues strongly promote 3₁₀-helical structures, bulkier α-ethylated residues can favor a fully extended C₅ conformation. This demonstrates the exquisite control that chemists can exert over peptide secondary structure through rational design of the ααAA side chains.

Synthesis of α,α-Disubstituted Amino Acids

The construction of the sterically congested quaternary α-carbon of ααAAs presents a significant synthetic challenge.[5][19] Nevertheless, numerous methods have been developed, ranging from classic name reactions to modern asymmetric catalytic approaches.

Common Synthetic Strategies:

-

Strecker Synthesis: A foundational method involving the reaction of a ketone, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[20]

-

Alkylation of Enolate Equivalents: This involves the dialkylation of glycine or alanine enolate equivalents, often using a chiral auxiliary to control stereochemistry for asymmetric synthesis.[2][20][21]

-

Catalytic Asymmetric Methods: Recent advances include enantioselective additions to α-iminoesters and visible-light-mediated photocatalysis, offering elegant routes to chiral ααAAs.[19][22][23]

Experimental Protocol: Synthesis of α-Aminoisobutyric Acid (Aib) via Strecker Reaction

This protocol describes a robust, scalable synthesis of the achiral ααAA, Aib. It is a self-validating system where product purity can be easily assessed by standard analytical techniques (NMR, MS).

Causality: The Strecker synthesis is chosen for its reliability and use of readily available starting materials (acetone). The two-step process first builds the core aminonitrile intermediate, followed by a harsh acid hydrolysis that is necessary to convert the highly stable nitrile group into a carboxylic acid.

Step 1: Synthesis of 2-Amino-2-methylpropanenitrile

-

Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

-

Reagents: To the flask, add ammonium chloride (10.7 g, 0.2 mol) and sodium cyanide (9.8 g, 0.2 mol) followed by 80 mL of water. Stir until dissolved.

-

Addition: Slowly add acetone (11.6 g, 0.2 mol) dropwise to the stirring solution over 30 minutes, ensuring the temperature remains below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. The product will begin to separate as an oily layer.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile as a colorless oil. Caution: This intermediate is volatile and toxic. Handle with extreme care.

Step 2: Hydrolysis to α-Aminoisobutyric Acid (Aib)

-

Setup: Place the crude aminonitrile from Step 1 in a 500 mL round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Carefully add 150 mL of concentrated hydrochloric acid (~37%). Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution.

-

Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product, Aib hydrochloride, will precipitate.

-

Isolation: Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold acetone.

-

Neutralization: Dissolve the Aib hydrochloride salt in a minimal amount of hot water and neutralize by the careful addition of a base such as pyridine or dilute ammonium hydroxide until pH ~6-7 is reached.

-

Final Product: The neutral Aib will precipitate from the solution upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield pure α-aminoisobutyric acid.

Incorporation into Peptides: Overcoming Steric Hindrance in SPPS

Incorporating sterically hindered ααAAs into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) requires special consideration.[24][25] The gem-disubstituents shield the α-amino group of the ααAA residue on the resin, making the subsequent coupling step difficult. Likewise, activating the carboxyl group of an incoming ααAA for coupling is also challenging.

The Challenge: Standard coupling conditions (e.g., DIC/HOBt) are often insufficient to drive the reaction to completion, leading to deletion sequences and low yields.[26]

The Solution: Potent Reagents and Optimized Conditions

-

High-Potency Coupling Reagents: Uronium/aminium salts like HATU , HBTU , or phosphonium salts like PyBOP and PyAOP are essential. These reagents form highly reactive activated esters that can overcome the steric barrier.[27]

-

Specialized Reagents: For exceptionally difficult couplings, reagents like PyNTP have been shown to be highly effective.[28]

-

Reaction Conditions: Extended coupling times (2-4 hours), double coupling cycles, and the use of non-swelling resins can improve outcomes.[24][28] Acetonitrile has been identified as a superior solvent for these challenging couplings in some cases.[28]

Caption: Key decision point in the SPPS cycle for ααAAs.

Experimental Protocol: Manual SPPS of an Aib-Containing Peptide (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for incorporating an Fmoc-Aib-OH residue.

Causality: This protocol explicitly addresses the steric hindrance of Aib. We use HATU, a highly potent coupling reagent, and a higher excess of reagents to drive the sluggish reaction to completion. A colorimetric test (Kaiser test) is included as a self-validating checkpoint to ensure the coupling was successful before proceeding.

Assumptions: The synthesis is performed on a 0.1 mmol scale on Rink Amide resin. The preceding amino acid has been successfully coupled and its Fmoc group removed.

-

Resin Preparation: The deprotected resin (H₂N-Peptide-Resin) should be thoroughly washed with DMF (3 x 2 min) in a suitable reaction vessel.

-

Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Aib-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and pre-activate by vortexing for 2-5 minutes.

-

Coupling Reaction: Drain the DMF from the resin and immediately add the activated amino acid solution. Agitate the mixture at room temperature for at least 2 hours.

-

Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF and then ethanol, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Troubleshooting (If Kaiser test is positive): If the beads are blue/purple, the coupling is incomplete. Drain the reaction vessel and repeat the coupling step with a freshly prepared activation mixture ("double coupling").

-

Washing: Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 min) to remove all excess reagents before proceeding to the next deprotection step.

Applications in Drug Discovery and Chemical Biology

The unique properties of ααAAs translate directly into significant advantages for therapeutic peptide development.

1. Enhanced Proteolytic Stability: The gem-disubstituent at the α-carbon acts as a steric shield, physically blocking the approach of proteases.[3][4] Peptides containing ααAAs at or near cleavage sites exhibit dramatically increased resistance to enzymatic degradation by both exopeptidases and endopeptidases, leading to longer plasma half-lives.[3][29][30]

| Peptide | Modification | Half-Life in Serum (t₁/₂) | Fold Increase |

| Model Peptide A | Native Sequence | ~15 minutes | - |

| Model Peptide A | Ala → Aib substitution | > 8 hours | > 32x |

| Insect Kinin Analog | Native Sequence | ~5 minutes | - |

| Insect Kinin Analog | Aib-containing analog | > 120 minutes | > 24x |

| Table 2. Representative data illustrating the dramatic increase in proteolytic stability conferred by Aib incorporation. Data synthesized from findings reported in[3][31]. |

2. Peptidomimetics and Structural Scaffolds: Because ααAAs enforce specific secondary structures (e.g., helices), they are invaluable tools for designing peptidomimetics.[31] Researchers can use them to lock a flexible, active peptide into its bioactive conformation, mimicking the structure of a protein domain, such as an α-helix involved in a protein-protein interaction.[31] This strategy can transform a low-affinity peptide into a potent inhibitor.

3. Improved Cell Penetration and Bioavailability: The rigid, helical structures induced by ααAAs, coupled with their increased metabolic stability, can improve the overall physicochemical properties of a peptide.[4] For example, the incorporation of Aib has been a successful strategy in the design of cell-penetrating peptides (CPPs), which are vectors for delivering therapeutic cargo inside cells.[4] The pre-organized helical structure is often crucial for efficient translocation across the cell membrane.[4]

Conclusion